FRAX1036

PAK inhibitor selectivity kinase profiling ATP-competitive inhibition

FRAX1036 is the definitive tool compound for selective Group I PAK (PAK1/2/3) inhibition with minimal Group II PAK interference. Exhibiting >96% inhibition of PAK1/2/3 at 1 µM vs. 5–22% for PAK4/5/6, it enables unambiguous phenotype attribution to Group I PAK blockade. Documented synergy with docetaxel/paclitaxel via accelerated mitotic exit and enhanced apoptotic kinetics, plus 2.2-fold higher potency in NF2-deficient tumor models (IC50 ~1.94 µM), makes it the rational choice for preclinical oncology studies exploring PAK1-driven cytoskeletal reorganization, taxane sensitization, and Merlin-loss contexts.

Molecular Formula C28H32ClN7O
Molecular Weight 518.062
CAS No. 1432908-05-8
Cat. No. B607550
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFRAX1036
CAS1432908-05-8
SynonymsFRAX1036;  FRAX-1036;  FRAX 1036.
Molecular FormulaC28H32ClN7O
Molecular Weight518.062
Structural Identifiers
SMILESCCN1C2=NC(=NC=C2C=C(C1=O)C3=C(C=C(C=C3)C4=NC(=CN=C4)C)Cl)NCCC5CCN(CC5)C
InChIInChI=1S/C28H32ClN7O/c1-4-36-26-21(16-32-28(34-26)31-10-7-19-8-11-35(3)12-9-19)13-23(27(36)37)22-6-5-20(14-24(22)29)25-17-30-15-18(2)33-25/h5-6,13-17,19H,4,7-12H2,1-3H3,(H,31,32,34)
InChIKeyRYCBSFIKWACFBY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

FRAX1036 (CAS 1432908-05-8): A Group I-Selective p21-Activated Kinase (PAK) Inhibitor for Preclinical Cancer Research and Combination Therapy Studies


FRAX1036 is a small-molecule ATP-competitive inhibitor of p21-activated kinases (PAKs) with pronounced selectivity for Group I PAK isoforms (PAK1, PAK2, PAK3) over Group II PAKs (PAK4, PAK5, PAK6) [1][2]. Developed by Afraxis, Inc., FRAX1036 exhibits biochemical Ki values of 23.3 nM against PAK1, 72.4 nM against PAK2, and 2.4 μM against PAK4, establishing its utility as a tool compound for dissecting Group I PAK-dependent signaling pathways in oncology models [3]. The compound is primarily applied in preclinical breast cancer research, with documented efficacy both as a single agent and in rational combination strategies with microtubule-targeting agents [4].

Why PAK Inhibitors Are Not Interchangeable: Structural and Functional Divergence Driving FRAX1036 Differentiation


The p21-activated kinase family comprises six isoforms divided into two functionally distinct groups—Group I (PAK1, PAK2, PAK3) and Group II (PAK4, PAK5, PAK6)—that share only approximately 50% kinase domain identity and regulate non-redundant cellular processes [1]. PAK1 and PAK4 differ fundamentally in their roles: PAK1 primarily governs cytoskeletal dynamics, cell motility, and MAPK pathway activation, whereas PAK4 is essential for cell survival and anchorage-independent growth [2]. Consequently, inhibitors targeting different PAK isoforms produce divergent biological outcomes and toxicity profiles. For instance, genetic ablation studies demonstrate that Pak1 deletion is well-tolerated in murine models, whereas conditional Pak2 deletion in Schwann cells causes significant morbidity and mortality [3]. At the molecular level, computational studies reveal that the anchoring of residues Leu347 in PAK1 versus Leu398 in PAK4 constitutes the structural basis for isoform selectivity among Afraxis inhibitors, explaining why FRAX1036 achieves >100-fold selectivity for PAK1 over PAK4 while other compounds in the series exhibit distinct selectivity fingerprints [4]. Substituting a Group I-selective inhibitor like FRAX1036 with a PAK4-selective or pan-PAK inhibitor would therefore interrogate entirely different biological pathways, potentially confounding experimental interpretation and leading to erroneous conclusions about target biology.

FRAX1036 Head-to-Head Comparative Evidence: Quantitative Differentiation Against PAK4 Inhibitors, Pan-PAK Inhibitors, and PAK1-Selective Analogs


PAK Isoform Selectivity: FRAX1036 PAK1/PAK4 Ki Ratio Compared with PF-3758309 and G-5555

FRAX1036 exhibits strong Group I PAK selectivity, with a PAK1 Ki of 23.3 nM versus a PAK4 Ki of 2.4 μM, yielding a PAK4/PAK1 selectivity ratio of approximately 103-fold. In contrast, PF-3758309, a prototypical PAK4-selective inhibitor, displays a Kd of 2.7 nM and Ki of 18.7 nM for PAK4 with minimal PAK1 inhibition, demonstrating an inverted selectivity profile. The structurally related Afraxis compound G-5555 shows enhanced PAK1 potency (Ki = 3.7 nM) and PAK2 potency (Ki = 11 nM) compared to FRAX1036 [1]. These distinct selectivity fingerprints dictate that researchers must select the appropriate tool compound based on whether the experimental objective requires Group I-specific inhibition, Group II-specific inhibition, or pan-PAK blockade.

PAK inhibitor selectivity kinase profiling ATP-competitive inhibition Group I PAK

Kinome-Wide Selectivity: FRAX1036 Group I vs Group II PAK Inhibition at 1 μM

When profiled against a panel of 240 kinases at a concentration of 1 μM, FRAX1036 achieves >96% inhibition of Group I PAKs (PAK1, PAK2, PAK3) while exhibiting only 5.1%, 8.2%, and 22.2% inhibition of Group II PAKs (PAK4, PAK5, PAK6, respectively) [1][2]. Beyond the PAK family, FRAX1036 demonstrates significant inhibitory activity (78.7–100% inhibition) against only 11 other kinases at this high concentration, indicating a relatively clean kinome profile. This kinome-wide selectivity data provides essential context for interpreting cellular and in vivo experiments: at concentrations routinely used in cellular assays (2.5–5 μM), FRAX1036 is expected to fully engage Group I PAKs with minimal confounding activity against Group II PAKs or the broader kinome .

kinase selectivity profiling off-target assessment chemical probe validation PAK family

Functional Antiproliferative Selectivity: FRAX1036 NF2-Deficient vs NF2-Wildtype Meningioma Cell Sensitivity

FRAX1036 exhibits context-dependent antiproliferative activity that correlates with NF2 tumor suppressor status, a clinically relevant biomarker of PAK pathway activation. In meningioma cell cultures, FRAX1036 demonstrates 2.2-fold higher potency in NF2-deficient (NF2⁻/⁻) cells (Ben-Men-1 IC50 = 1.888 μM; KT21-MG1 IC50 = 1.991 μM) compared to NF2-wildtype (NF2⁺/⁺) cells (MN328 IC50 = 4.239 μM; MN525 IC50 = 3.296 μM) [1][2]. This differential sensitivity is mechanistically linked to FRAX1036-mediated inhibition of cellular PAK autophosphorylation and downstream signaling events that are hyperactivated in the absence of the NF2-encoded tumor suppressor Merlin, a negative regulator of Group I PAKs [3].

NF2 tumor suppressor meningioma PAK1 dependency biomarker-stratified response

Docetaxel Combination Synergy: FRAX1036 Potentiation of Taxane Efficacy via Accelerated Mitotic Exit and Apoptosis

FRAX1036 synergizes with the microtubule-stabilizing agent docetaxel to enhance apoptotic cell death in breast cancer models. Live-cell imaging experiments reveal that docetaxel-induced mitotic arrest duration is significantly reduced in the presence of FRAX1036, and this accelerated mitotic exit correlates with increased kinetics of apoptosis [1][2]. At the molecular level, co-administration of FRAX1036 (2.5 μM) with docetaxel alters stathmin phosphorylation status, induces cleavage of poly(ADP-ribose) polymerase (PARP), and increases apoptosis rates in both MDA-MB-175 and HCC2911 breast cancer cells [3]. This combination effect is attributed to PAK1's regulatory role in cytoskeletal organization and microtubule dynamics, wherein PAK1 inhibition compromises the cellular compensatory mechanisms that normally counteract taxane-induced microtubule stabilization.

microtubule dynamics taxane sensitization mitotic catastrophe breast cancer

In Vivo Efficacy and Limitations: FRAX1036 Oral Bioavailability and Blood-Brain Barrier Penetration

FRAX1036 demonstrates in vivo antitumor activity following oral administration, with documented efficacy at 30 mg/kg/d p.o. in suppressing the growth of established KT21 and Ben-Men-1 meningioma xenograft tumors [1]. In a breast cancer BT474 xenograft model, FRAX1036 combined with the Aurora A inhibitor alisertib produced synergistic tumor growth inhibition and suppression of ERα-driven signaling [2]. However, FRAX1036 exhibits limited blood-brain barrier (BBB) penetration, rendering it unsuitable for central nervous system (CNS) tumor models [3]. Additionally, in a genetically engineered mouse model of Neurofibromatosis Type 2 (NF2), FRAX1036 transiently reduced PAK1 and PAK2 phosphorylation in vitro but demonstrated insignificant single-agent efficacy in vivo, whereas the allosteric PAK1-selective inhibitor NVS-PAK1-1 produced a greater but still minimal effect [4]. These findings establish that FRAX1036 is best suited for peripheral tumor models where oral bioavailability is advantageous, but researchers targeting CNS malignancies or requiring robust single-agent in vivo efficacy should consider alternative tool compounds with improved BBB penetration or higher potency.

pharmacokinetics oral bioavailability blood-brain barrier xenograft models

Solubility and Handling Constraints: FRAX1036 Physical Properties Impact on Assay Design

FRAX1036 presents notable solubility challenges that must be factored into experimental design. The compound is insoluble in DMSO under standard conditions but dissolves in 4-methylpyridine (21 mg/mL warmed to 50°C; 40.53 mM) and ethanol (17 mg/mL; 32.81 mM) [1][2]. In aqueous buffers, solubility is extremely limited (<1 mg/mL). For in vitro assays requiring DMSO-based compound delivery, alternative formulation strategies or sonication/warming steps are necessary. Stability data indicate that FRAX1036 powder is stable for 36 months at -20°C; however, DMSO stock solutions should be stored at -20°C and used within 1 month to avoid potency loss, with aliquoting recommended to prevent repeated freeze-thaw cycles . These handling requirements contrast with more soluble PAK inhibitors such as PF-3758309, which exhibits standard DMSO solubility profiles, and should be considered when planning large-scale or high-throughput screening campaigns.

compound solubility DMSO solubility in vitro assay optimization storage stability

FRAX1036 Optimal Use Cases: Preclinical Applications Supported by Quantitative Comparative Evidence


Dissecting Group I PAK-Specific Signaling in Cytoskeletal Dynamics Studies

FRAX1036 is the preferred tool compound for experiments requiring selective inhibition of Group I PAKs (PAK1/2/3) while sparing Group II PAKs (PAK4/5/6). Its >96% inhibition of PAK1/2/3 at 1 μM contrasted with only 5–22% inhibition of PAK4/5/6 ensures that observed phenotypes—such as alterations in stathmin phosphorylation, microtubule organization, and cell motility—can be confidently attributed to Group I PAK blockade rather than confounding Group II pathway interference [1][2]. This selectivity profile is particularly valuable for mechanistic studies of PAK1-mediated cytoskeletal reorganization and for validating PAK1 as a therapeutic target in oncology indications where Group I PAKs are selectively dysregulated [3].

Preclinical Evaluation of Taxane-Based Combination Therapy Strategies

FRAX1036 is uniquely suited for combination studies with microtubule-targeting agents (docetaxel, paclitaxel) owing to its documented ability to potentiate taxane-induced apoptosis via accelerated mitotic exit and enhanced apoptotic kinetics [1]. Live-cell imaging and immunoblotting evidence demonstrates that FRAX1036 co-administration reduces docetaxel-induced mitotic arrest duration, alters stathmin phosphorylation, and induces PARP cleavage at clinically achievable concentrations (2.5 μM) [2][3]. This combination-specific activity distinguishes FRAX1036 from PAK4-selective inhibitors, which lack the cytoskeletal-modulating capacity necessary for taxane sensitization, making FRAX1036 the rational choice for preclinical studies exploring PAK1 inhibition as a strategy to overcome taxane resistance or enhance taxane efficacy in PAK1-amplified tumors.

NF2-Deficient Tumor Models and Biomarker-Stratified Efficacy Studies

FRAX1036 is optimally deployed in tumor models characterized by NF2 deficiency or Merlin loss-of-function mutations, where Group I PAK pathway hyperactivation creates a state of PAK dependency. The compound's 2.2-fold higher antiproliferative potency in NF2⁻/⁻ meningioma cells (IC50 ≈1.94 μM) compared to NF2⁺/⁺ counterparts (IC50 ≈3.77 μM) provides a biomarker-based stratification rationale for experimental design [1][2]. Researchers investigating NF2-mutant meningiomas, schwannomas, or Merlin-deficient cancers should prioritize FRAX1036 for in vitro target validation studies and peripheral (non-CNS) xenograft models, while noting the compound's limited BBB penetration precludes its use in intracranial tumor models [3][4].

Aurora A/PAK1 Dual Inhibition Studies in Luminal and HER2-Enriched Breast Cancer

FRAX1036 is an essential component for preclinical combination studies pairing PAK1 inhibition with Aurora A kinase inhibitors (e.g., alisertib). In a panel of 13 human breast tumor cell lines and a BT474 xenograft model, pharmacological inhibition of both AURKA and PAK1 synergistically decreased tumor cell survival, with particular effectiveness observed in luminal and HER2-enriched breast cancer subtypes [1][2]. The combination suppressed ERα-driven signaling and inhibited xenograft tumor growth. This specific combinatorial context—requiring Group I PAK inhibition without Group II PAK interference—positions FRAX1036 as the appropriate tool compound, as PAK4 inhibitors would engage distinct survival pathways and fail to recapitulate the observed synergy [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for FRAX1036

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.